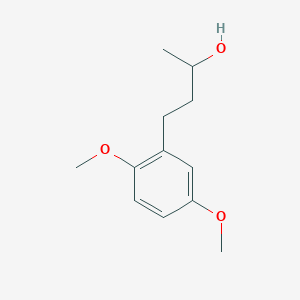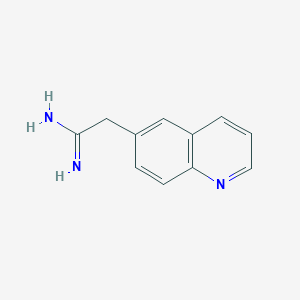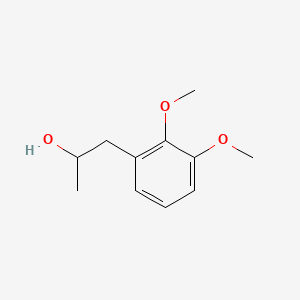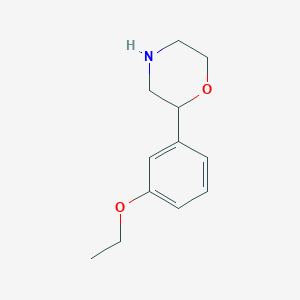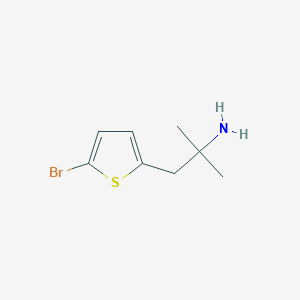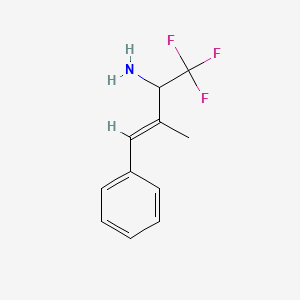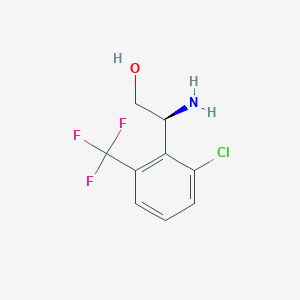
(S)-4-Aminobutane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Aminobutane-1,2-diol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butane and contains both an amino group and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Aminobutane-1,2-diol hydrochloride typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by hydrolysis and subsequent conversion to the hydrochloride salt. Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction and hydrochloric acid for salt formation .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are standard practices in the industry .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Aminobutane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
(S)-4-Aminobutane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of (S)-4-Aminobutane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
®-4-Aminobutane-1,2-diol hydrochloride: The enantiomer of (S)-4-Aminobutane-1,2-diol hydrochloride with similar chemical properties but different biological activities.
4-Aminobutanol: A related compound with one hydroxyl group, used in similar applications but with different reactivity.
Butane-1,2-diol: A compound with two hydroxyl groups but lacking the amino group, used in different chemical syntheses .
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide it with distinct reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C4H12ClNO2 |
|---|---|
Peso molecular |
141.60 g/mol |
Nombre IUPAC |
(2S)-4-aminobutane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1 |
Clave InChI |
DRZGKLVLGVETGA-WCCKRBBISA-N |
SMILES isomérico |
C(CN)[C@@H](CO)O.Cl |
SMILES canónico |
C(CN)C(CO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


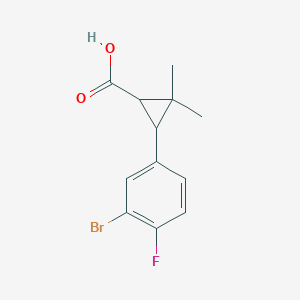
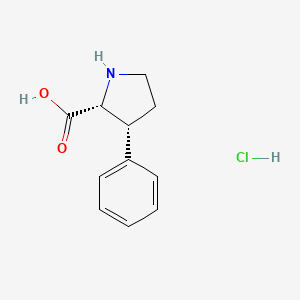
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
amine](/img/structure/B13610648.png)


